

A Comparative Analysis of the Anti-inflammatory Effects of AHSYB and HSYA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anhydrosafflor yellow B

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This guide provides a detailed comparison of the potential anti-inflammatory effects of two traditional Chinese medicine formulations: Anhong Sini decoction plus Yupingfeng San (AHSYB) and Huangqi Sini decoction plus Yupingfeng San (HSYA). This analysis is based on available scientific literature for their individual components, as a direct comparative study of the complete formulations is not currently available.

Compositional Overview

Both AHSYB and HSYA are compound formulas based on Sini decoction and Yupingfeng San. The primary difference lies in the addition of "Anhong" in AHSYB and "Huangqi" in HSYA.

- AHSYB: Comprises Anhong (likely Angong Niu Huang Pill), Sini decoction, and Yupingfeng San.
- HSYA: Comprises Huangqi, Sini decoction, and Yupingfeng San.

Comparative Anti-inflammatory Mechanisms

Based on the available research on their individual components, both formulations likely exert anti-inflammatory effects through the modulation of key signaling pathways and the regulation of inflammatory mediators.

AHSYB's Potential Anti-inflammatory Action: The inclusion of Anhong (Angong Niu Huang Pill) suggests a potent effect on neuroinflammation and systemic inflammation. Studies on Angong Niu Huang Pill have demonstrated its ability to reduce pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α), Interleukin-1beta (IL-1 β), and Interleukin-6 (IL-6), while increasing the anti-inflammatory cytokine Interleukin-10 (IL-10)[1]. This is complemented by the actions of Sini decoction, which has been shown to inhibit the NF- κ B and MAPK signaling pathways, further reducing the expression of pro-inflammatory cytokines[2]. Yupingfeng San, the common component, contributes by regulating the TGF- β 1/Smad2 and TLR4/MyD88/NF- κ B pathways, and modulating cytokine balance[1][3].

HSYA's Potential Anti-inflammatory Action: The prominent component in HSYA is Huangqi (Astragali Radix), a well-researched herb with significant immunomodulatory and anti-inflammatory properties. Huangqi has been shown to regulate the balance of T-helper cell subsets (Th1/Th2) and inhibit the NF- κ B signaling pathway. This, combined with the anti-inflammatory effects of Sini decoction and Yupingfeng San, suggests that HSYA would also effectively reduce the production of pro-inflammatory cytokines and mitigate inflammatory responses.

Data Presentation: Quantitative Effects on Inflammatory Cytokines

The following tables summarize the quantitative data on the inhibitory effects of the individual components on key pro-inflammatory cytokines, as reported in various experimental studies.

Table 1: Effect of Anhong (Angong Niu Huang Pill) on Pro-inflammatory Cytokines

Cytokine	Experimental Model	Treatment	% Inhibition / Fold Change	Reference
TNF- α	Rat model of intracerebral hemorrhage	Angong Niu Huang Pill	Significantly reduced	[1]
IL-1 β	Not specified	Angong Niu Huang Pill	Reduced expression	[1]
IL-6	Not specified	Angong Niu Huang Pill	Reduced expression	[1]

Table 2: Effect of Sini Decoction on Pro-inflammatory Cytokines

Cytokine	Experimental Model	Treatment	% Inhibition / Fold Change	Reference
TNF- α	Myocardial infarction rats	Sini Tang (a variation of Sini decoction)	Significantly decreased	[4]
IL-1 β	Myocardial infarction rats	Sini Tang	Significantly decreased	[4]
IL-6	Myocardial infarction rats	Sini Tang	Significantly decreased	[4]
TNF- α	LPS-stimulated H9c2 cells	Sini decoction	Decreased release	[5]
IL-6	LPS-stimulated H9c2 cells	Sini decoction	Decreased release	[5]

Table 3: Effect of Huangqi on Pro-inflammatory Cytokines

Cytokine	Experimental Model	Treatment	% Inhibition / Fold Change	Reference
TNF- α	Not specified	Huangqi decoction	Pathway inhibition	
IL-6	Not specified	Huangqi decoction	Pathway inhibition	

Table 4: Effect of Yupingfeng San on Pro-inflammatory Cytokines

Cytokine	Experimental Model	Treatment	% Inhibition / Fold Change	Reference
TNF- α	COPD rat model	Yupingfeng San (0.5 g/kg/day)	Significantly crippled	[1]
IL-1 β	COPD rat model	Yupingfeng San (0.5 g/kg/day)	Significantly crippled	[1]
IL-6	COPD rat model	Yupingfeng San (0.5 g/kg/day)	Significantly crippled	[1]
TNF- α	LPS-induced macrophages	Yupingfeng San (1 mg/mL)	~25% protein expression suppression	[5]
IL-1 β	LPS-induced macrophages	Yupingfeng San (1 mg/mL)	~20% protein expression suppression	[5]
IL-6	LPS-induced macrophages	Yupingfeng San (1 mg/mL)	~40% protein expression suppression	[5]
TNF- α	DNCB-induced atopic dermatitis mice	Yupingfeng San	Down-regulated	[3]
IL-6	DNCB-induced atopic dermatitis mice	Yupingfeng San	Down-regulated	[3]

Experimental Protocols

This section details the methodologies from key studies that provide the foundation for the comparative analysis.

In Vivo Model: COPD in Rats (for Yupingfeng San)

- Animal Model: Male Sprague Dawley rats were used to establish a Chronic Obstructive Pulmonary Disease (COPD) model. This was achieved through daily exposure to cigarette

smoke and intratracheal instillation of lipopolysaccharide (LPS).

- Treatment: Yupingfeng San was administered intragastrically at a dose of 0.5 g/kg/day from day 15 for 6 weeks.
- Inflammatory Assessment: Lung tissues were collected for hematoxylin and eosin (HE) staining to evaluate inflammatory infiltrates. The mRNA expression of pro-inflammatory cytokines (IL-1 β , IL-6, and TNF- α) in alveolar tissues was measured by quantitative real-time PCR (qRT-PCR).
- Signaling Pathway Analysis: The activation of the TGF- β 1/Smad2 signaling pathway was assessed.[\[1\]](#)

In Vitro Model: LPS-Induced Macrophages (for Yupingfeng San)

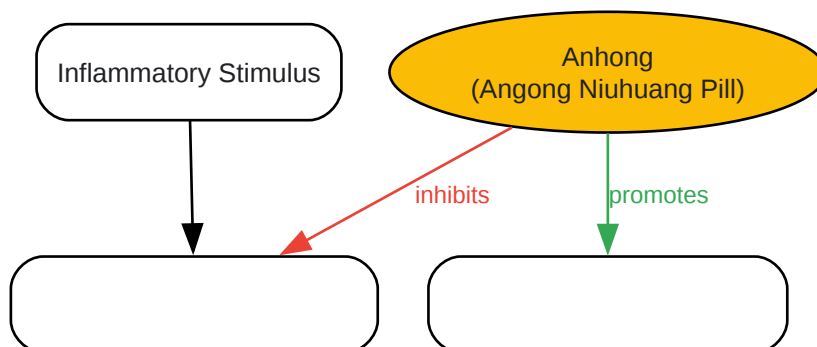
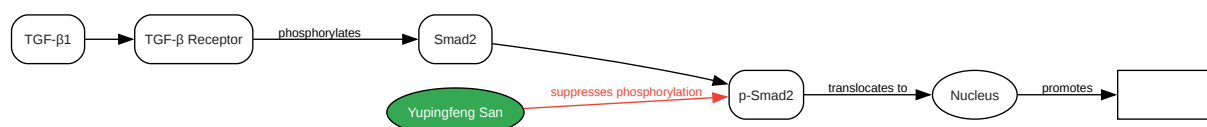
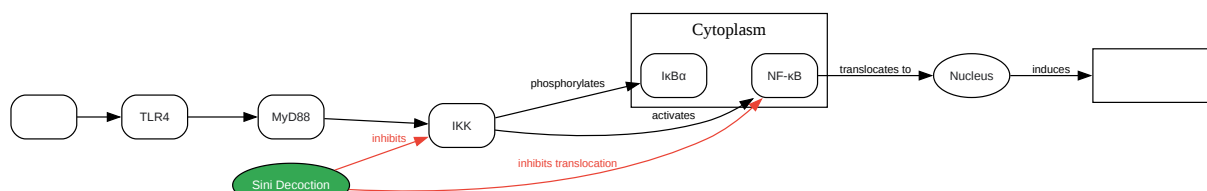
- Cell Culture: Murine macrophage cell line RAW 264.7 was used.
- Inflammation Induction: Chronic inflammation was mimicked by treating the macrophages with LPS (1 μ g/mL for gene expression and 0.5 μ g/mL for protein expression) for 24 hours.
- Treatment: Cells were pretreated with Yupingfeng San extract (1 mg/mL) for 3 hours before LPS stimulation.
- Cytokine Measurement: The protein expression of IL-1 β , IL-6, and TNF- α in the culture medium was quantified using a multiplexed bead-based immunoassay.

In Vivo Model: Myocardial Infarction in Rats (for Sini Decoction)

- Animal Model: Myocardial infarction (MI) was induced in rats.
- Treatment: A variation of Sini decoction, Sini Tang (SNT), was administered to the MI rats.
- Inflammatory Marker Analysis: Plasma and serum levels of high-sensitivity C-reactive protein (hs-CRP) and pro-inflammatory cytokines (TNF- α , IL-6, and IL-1 β) were determined.[\[4\]](#)

Visualization of Signaling Pathways

The following diagrams, generated using DOT language, illustrate the key signaling pathways modulated by the components of AHSYB and HSYA.



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- To cite this document: BenchChem. [A Comparative Analysis of the Anti-inflammatory Effects of AHSYB and HSYA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144304#comparing-the-anti-inflammatory-effects-of-ahsyb-and-hsya]

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